Cas no 1807042-56-3 (Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate)

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a cyano substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its trifluoromethyl and fluoro groups enhance electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The cyano group provides an additional site for functionalization, enabling diverse derivatization pathways. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as an intermediate in the preparation of heterocyclic compounds. Its stability and well-defined reactivity profile make it a preferred choice for researchers seeking precise modifications in complex molecular frameworks. The ester moiety further facilitates solubility and handling in organic synthesis.
Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate structure
1807042-56-3 structure
商品名:Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate
CAS番号:1807042-56-3
MF:C10H5F4NO2
メガワット:247.14581656456
CID:4952547

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate
    • インチ: 1S/C10H5F4NO2/c1-17-9(16)8-5(4-15)2-6(3-7(8)11)10(12,13)14/h2-3H,1H3
    • InChIKey: RGJXYDARWHZYQQ-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C(F)(F)F)=CC(C#N)=C1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.1

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015011785-250mg
Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate
1807042-56-3 97%
250mg
489.60 USD 2021-06-21
Alichem
A015011785-1g
Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate
1807042-56-3 97%
1g
1,504.90 USD 2021-06-21
Alichem
A015011785-500mg
Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate
1807042-56-3 97%
500mg
782.40 USD 2021-06-21

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate 関連文献

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoateに関する追加情報

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate (CAS No. 1807042-56-3): A Comprehensive Overview

Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate, identified by the CAS number 1807042-56-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents and has been the subject of extensive studies in recent years.

The molecular structure of Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate consists of a benzoate core substituted with a cyano group at the 2-position, a fluoro atom at the 6-position, and a trifluoromethyl group at the 4-position. This particular arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the cyano group enhances its potential as a precursor in the synthesis of various heterocyclic compounds, while the fluoro and trifluoromethyl substituents introduce electronic and steric effects that can influence its biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing fluoro and trifluoromethyl groups. These substituents are known to modulate the bioavailability, metabolic stability, and binding affinity of drug candidates. Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate is no exception and has been investigated for its potential role in the development of antimicrobial, anti-inflammatory, and anticancer agents. The cyano group also contributes to its versatility, allowing for further functionalization through various chemical transformations.

One of the most compelling aspects of Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to design and synthesize novel molecules with enhanced pharmacological properties. For instance, studies have demonstrated its use in generating derivatives with improved solubility and bioavailability, which are critical factors for drug efficacy. The compound's ability to undergo selective modifications at multiple sites makes it an attractive candidate for structure-activity relationship (SAR) studies.

The synthesis of Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate involves a series of well-established organic reactions, including nucleophilic substitution, cyanation, and trifluoromethylation. These synthetic pathways highlight the compound's accessibility and feasibility for large-scale production. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

Recent advancements in computational chemistry have further enhanced our understanding of Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate. Molecular modeling studies have provided insights into its interactions with biological targets, helping to predict potential drug-like properties. These computational approaches complement experimental work by offering rapid screening tools for identifying promising candidates. The integration of experimental data with computational predictions has been instrumental in optimizing synthetic routes and improving overall yields.

The biological activity of Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate has been evaluated in various preclinical models. Initial studies have shown promising results in terms of antimicrobial efficacy against certain resistant strains. Additionally, its anti-inflammatory properties have been investigated, with early findings suggesting potential applications in treating chronic inflammatory diseases. The compound's ability to modulate key signaling pathways has also attracted interest from researchers exploring novel therapeutic strategies.

The safety profile of Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate is another critical aspect that has been thoroughly examined. Toxicological studies have assessed its acute and chronic effects on mammalian cells, providing valuable data on its potential toxicity. These assessments are essential for ensuring that any future drug candidates derived from this compound meet stringent safety standards before entering clinical trials. The compound's favorable safety profile underscores its potential as a viable candidate for further development.

In conclusion, Methyl 2-cyano-6-fluoro-4-(trifluoromethyl)benzoate (CAS No. 1807042-56-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its synthetic accessibility and promising biological activity, make it a valuable asset in the search for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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